Cas no 410098-01-0 (5-Hexenoic acid, 2-amino-, methyl ester, (2S)-)

5-Hexenoic acid, 2-amino-, methyl ester, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- 5-Hexenoic acid, 2-amino-, methyl ester, (2S)-
- SCHEMBL15723449
- AKOS006342419
- methyl (2S)-2-aminohex-5-enoate
- 410098-01-0
- EN300-7237250
-
- Inchi: InChI=1S/C7H13NO2/c1-3-4-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3/t6-/m0/s1
- InChI Key: PXKKJZHRWICJMF-LURJTMIESA-N
Computed Properties
- Exact Mass: 143.094628657Da
- Monoisotopic Mass: 143.094628657Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 52.3Ų
5-Hexenoic acid, 2-amino-, methyl ester, (2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7237250-0.05g |
methyl (2S)-2-aminohex-5-enoate |
410098-01-0 | 0.05g |
$1296.0 | 2023-05-25 | ||
Enamine | EN300-7237250-0.25g |
methyl (2S)-2-aminohex-5-enoate |
410098-01-0 | 0.25g |
$1420.0 | 2023-05-25 | ||
Enamine | EN300-7237250-5.0g |
methyl (2S)-2-aminohex-5-enoate |
410098-01-0 | 5g |
$4475.0 | 2023-05-25 | ||
Enamine | EN300-7237250-0.5g |
methyl (2S)-2-aminohex-5-enoate |
410098-01-0 | 0.5g |
$1482.0 | 2023-05-25 | ||
Enamine | EN300-7237250-1.0g |
methyl (2S)-2-aminohex-5-enoate |
410098-01-0 | 1g |
$1543.0 | 2023-05-25 | ||
Enamine | EN300-7237250-10.0g |
methyl (2S)-2-aminohex-5-enoate |
410098-01-0 | 10g |
$6635.0 | 2023-05-25 | ||
Enamine | EN300-7237250-2.5g |
methyl (2S)-2-aminohex-5-enoate |
410098-01-0 | 2.5g |
$3025.0 | 2023-05-25 | ||
Enamine | EN300-7237250-0.1g |
methyl (2S)-2-aminohex-5-enoate |
410098-01-0 | 0.1g |
$1357.0 | 2023-05-25 |
5-Hexenoic acid, 2-amino-, methyl ester, (2S)- Related Literature
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
Additional information on 5-Hexenoic acid, 2-amino-, methyl ester, (2S)-
Comprehensive Guide to 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- (CAS No. 410098-01-0): Properties, Applications, and Market Insights
5-Hexenoic acid, 2-amino-, methyl ester, (2S)- (CAS No. 410098-01-0) is a specialized chiral compound widely used in pharmaceutical and biochemical research. This ester derivative of 5-hexenoic acid features an amino group at the 2-position and a methyl ester functionality, making it a valuable intermediate in organic synthesis. Its (2S)- configuration is particularly significant for stereoselective reactions, attracting attention from researchers exploring novel drug candidates and bioactive molecules.
The growing demand for enantiomerically pure compounds in drug development has positioned 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- as a compound of interest. Recent studies highlight its potential as a building block for peptide mimetics and small-molecule therapeutics, addressing current research trends in targeted therapies. The compound's vinyl group offers unique reactivity for click chemistry applications, aligning with modern green chemistry initiatives that emphasize atom-efficient transformations.
From a structural perspective, 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- combines several functional groups that enable diverse chemical modifications. The amino acid backbone facilitates incorporation into larger molecular architectures, while the ester moiety provides a handle for further derivatization. These characteristics make it particularly useful for developing prodrug strategies and bioconjugation techniques, which are hot topics in current medicinal chemistry research.
The synthesis and applications of 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- have gained traction in academic and industrial laboratories focusing on asymmetric synthesis. Researchers frequently search for information about its optical purity, storage conditions, and handling protocols, reflecting practical concerns in laboratory settings. The compound's stability profile and compatibility with various protection-deprotection strategies make it a versatile tool for complex molecule assembly.
Market analysis indicates increasing procurement of 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- by contract research organizations and pharmaceutical companies engaged in fragment-based drug discovery. Its molecular weight (157.21 g/mol) and balanced lipophilicity contribute to favorable drug-like properties, meeting current screening criteria for lead optimization programs. The compound's availability in high enantiomeric excess (>98%) satisfies the stringent requirements of modern drug development pipelines.
Recent publications have explored the use of 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- in designing enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorder research. These applications align with trending topics in precision medicine and personalized therapeutics, where chiral building blocks play a crucial role. The compound's structural versatility allows for the creation of diverse pharmacophores, addressing multiple biological targets simultaneously.
From a technical standpoint, researchers often inquire about the NMR spectral data and chromatographic behavior of 5-Hexenoic acid, 2-amino-, methyl ester, (2S)-, as these characteristics are essential for quality control and reaction monitoring. The compound typically shows distinct proton signals for the vinyl protons (δ 5.0-6.0 ppm) and methoxy group (δ 3.7 ppm) in 1H NMR spectra, serving as diagnostic markers for structural verification.
The future outlook for 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- appears promising, with potential expansions into biomaterials science and diagnostic probe development. Its compatibility with solid-phase synthesis techniques makes it suitable for combinatorial chemistry approaches, addressing the growing need for molecular diversity in drug discovery. As research continues to uncover new applications for this versatile chiral building block, its importance in synthetic chemistry is expected to grow significantly.
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